molecular formula C4HN6O3- B11096071 3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate

3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate

Cat. No.: B11096071
M. Wt: 181.09 g/mol
InChI Key: LHZMYJTVTZRARM-UHFFFAOYSA-M
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Description

3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate is a heterocyclic compound that belongs to the class of azolo-triazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate typically involves the nitration of precursor compounds. One common method is the nitration of 7-R-3-tert-butyl-4-oxopyrazolo[5,1-c][1,2,4]triazin-8-carboxylic acids using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) . The reaction is carried out at controlled temperatures to ensure selective nitration and to avoid over-nitration.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with catalysts, oxidizing agents like potassium permanganate (KMnO₄), and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups .

Mechanism of Action

The mechanism of action of 3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate involves its interaction with molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitro-substituted azolo-triazines, such as 3-tert-butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4-ones and 2-methylsulfanyl-6-nitro-1,2,4-triazolo[5,1-c][1,2,4]triazin-7-one .

Uniqueness

3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate is unique due to its specific structural features and the presence of the nitro group, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C4HN6O3-

Molecular Weight

181.09 g/mol

IUPAC Name

3-nitro-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-olate

InChI

InChI=1S/C4H2N6O3/c11-3-2(10(12)13)7-8-4-5-1-6-9(3)4/h1,11H/p-1

InChI Key

LHZMYJTVTZRARM-UHFFFAOYSA-M

Canonical SMILES

C1=NN2C(=C(N=NC2=N1)[N+](=O)[O-])[O-]

Origin of Product

United States

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